

Application Notes and Protocols: Uty HY Peptide (246-254) Pulsing of Dendritic Cells

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Compound of Interest

Compound Name: Uty HY Peptide (246-254)

Cat. No.: B12427817

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Introduction

The **Uty HY peptide (246-254)** is a minor histocompatibility antigen specific to males, derived from the UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein.[1][2] This peptide, with the sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[3][4] As a male-specific antigen, it plays a significant role in immunology research, particularly in the contexts of graft-versus-host disease (GVHD), graft-versus-leukemia effects, and as a target for cancer immunotherapy.[1][4]

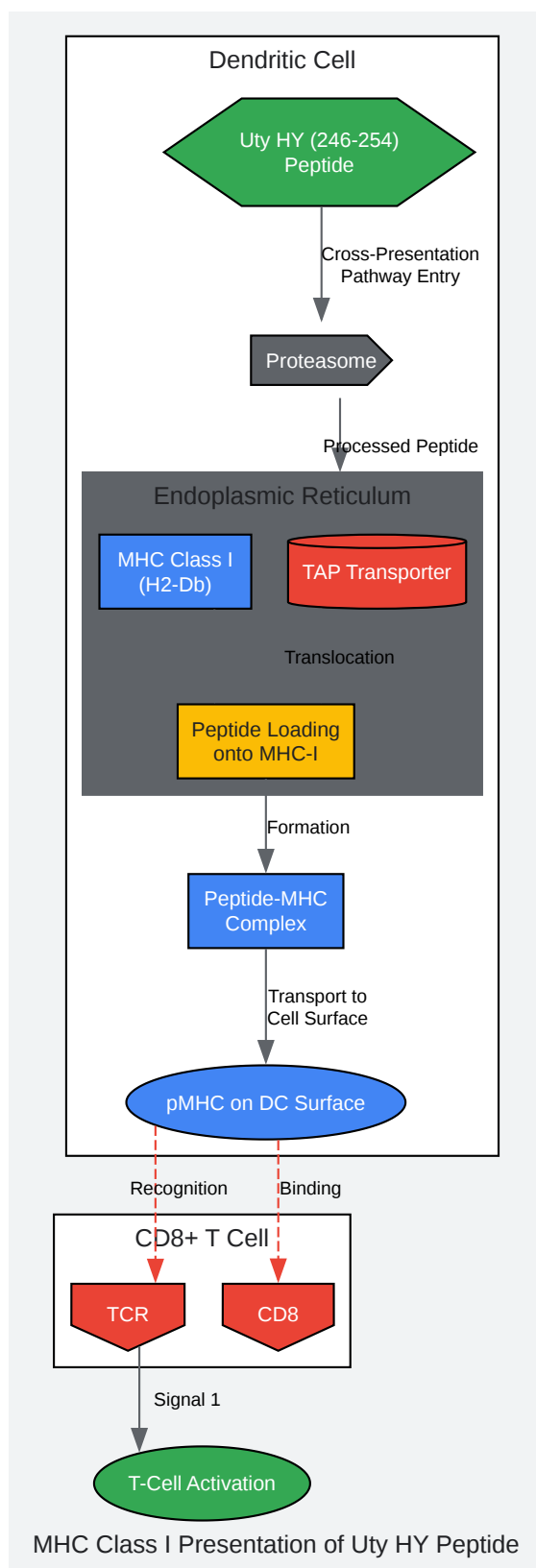
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the immune system.[5] Their primary function is to process antigen material and present it on the cell surface to the T cells of the adaptive immune system.[5][6] Pulsing DCs ex vivo with specific peptides like Uty HY (246-254) and re-introducing them into a subject is a powerful strategy to elicit a robust, antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) response.[7][8] This approach is being actively investigated for cancer vaccines and other immunotherapeutic applications.[9][10]

These application notes provide detailed protocols for the generation of monocyte-derived DCs, pulsing them with the Uty HY (246-254) peptide, and subsequent co-culture with T cells to assess immune activation.

Principle of the Method

The core principle involves loading exogenous Uty HY peptide onto MHC class I molecules of dendritic cells to stimulate a specific T-cell response. The process begins with the isolation of monocytes from peripheral blood, which are then differentiated into immature DCs using cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).^{[11][12]}

These immature DCs are subsequently matured using a stimulation cocktail (e.g., containing Toll-like receptor ligands like CpG or LPS) which enhances their antigen-presenting capabilities, including the upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules.^{[7][8][13]} During maturation, the cells are incubated, or "pulsed," with the Uty HY (246-254) peptide. The peptide is taken up and loaded onto MHC class I molecules within the endoplasmic reticulum, a process known as cross-presentation, and then transported to the cell surface.^[6] These peptide-MHC complexes can then be recognized by the T-cell receptor (TCR) on specific CD8+ T cells, leading to their activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes capable of targeting and killing cells that display the same antigen.^{[6][14]}



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Caption: MHC Class I cross-presentation pathway in a dendritic cell.

Data Presentation

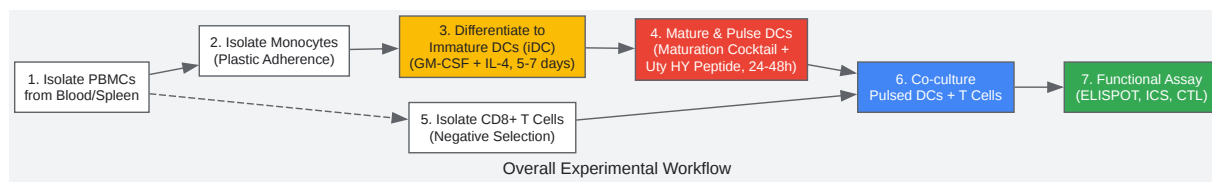
Table 1: Uty HY Peptide (246-254) Specifications

Parameter	Description
Peptide Name	Uty HY Peptide (246-254)[1][2]
Sequence (Single Letter)	WMHHNMDLI[3][15]
Sequence (Three Letter)	H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[3]
Molecular Formula	C ₅₃ H ₇₇ N ₁₅ O ₁₃ S ₂ [3][16]
Molecular Weight	~1196.4 g/mol [3][16]
MHC Restriction	H2-Db (Mouse)[3]
Purity (recommended)	>95% (HPLC)[3]
Storage	Store lyophilized powder at -20°C for up to 3 years.[1]
Solubility	Reconstitute in sterile DMSO, then dilute in aqueous buffer (e.g., PBS).

Table 2: Example Reagent Concentrations for DC Generation and Maturation

Reagent	Purpose	Typical Concentration	Reference
GM-CSF	DC Differentiation	50-100 ng/mL	[11]
IL-4	DC Differentiation	20-50 ng/mL	[12]
Uty HY Peptide	Antigen Pulsing	1-10 µg/mL	[4][11]
CpG ODN 1826	DC Maturation (TLR9 agonist)	10 µM	[7][8]
LPS	DC Maturation (TLR4 agonist)	10 ng/mL	[7][8]

Experimental Protocols



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Caption: Workflow for generating peptide-pulsed DCs and T-cell activation.

Protocol 1: Generation of Immature Dendritic Cells (iDCs)

This protocol describes the generation of iDCs from peripheral blood mononuclear cells (PBMCs).^{[11][17]}

Materials:

- Ficoll-Paque or other density gradient medium
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant GM-CSF
- Recombinant IL-4
- Phosphate Buffered Saline (PBS)

Method:

- Isolate PBMCs from whole blood or spleen cell suspension using density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend cells in RPMI-1640 supplemented with 1% FBS and plate in a T-75 tissue culture flask.
- Incubate for 1-2 hours at 37°C to allow monocytes to adhere to the plastic.[\[17\]](#)
- Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
- Add complete DC medium (RPMI-1640, 10% FBS, Pen-Strep) supplemented with GM-CSF (e.g., 80 ng/mL) and IL-4 (e.g., 40 ng/mL).
- Culture the adherent cells for 5-7 days at 37°C, 5% CO₂. Add fresh media with cytokines every 2-3 days.
- After 5-7 days, cells should appear as loosely adherent clusters with typical DC morphology. These are immature DCs.

Protocol 2: Maturation and Uty HY Peptide (246-254) Pulsing

This protocol details the final maturation step, where iDCs are pulsed with the target peptide.

Materials:

- Immature DCs from Protocol 1
- Complete DC medium
- Uty HY (246-254) Peptide stock solution
- DC Maturation Cocktail (e.g., CpG ODN 1826 at 10 µM or LPS at 10 ng/mL)[\[7\]](#)[\[8\]](#)

Method:

- Harvest the immature DCs by gently pipetting or using a cell scraper.
- Count the cells and assess viability (should be >90%).
- Resuspend the iDCs in fresh complete DC medium at a concentration of 1×10^6 cells/mL.
- Add the DC Maturation Cocktail to the cell suspension.
- Add the Uty HY (246-254) peptide to a final concentration of 1-10 $\mu\text{g/mL}$.
- Incubate for 24-48 hours at 37°C , 5% CO_2 .
- After incubation, the cells are considered mature, peptide-pulsed DCs. Wash the cells twice with PBS to remove excess peptide and cytokines before use in downstream applications.
- (Optional) The phenotype of mature DCs can be confirmed by flow cytometry, checking for high expression of CD80, CD83, CD86, and HLA-DR.[13]

Protocol 3: T-Cell Activation Assay (IFN- γ ELISPOT)

This protocol provides a method to measure the activation of CD8+ T cells by quantifying IFN- γ secretion in response to stimulation with peptide-pulsed DCs.[18]

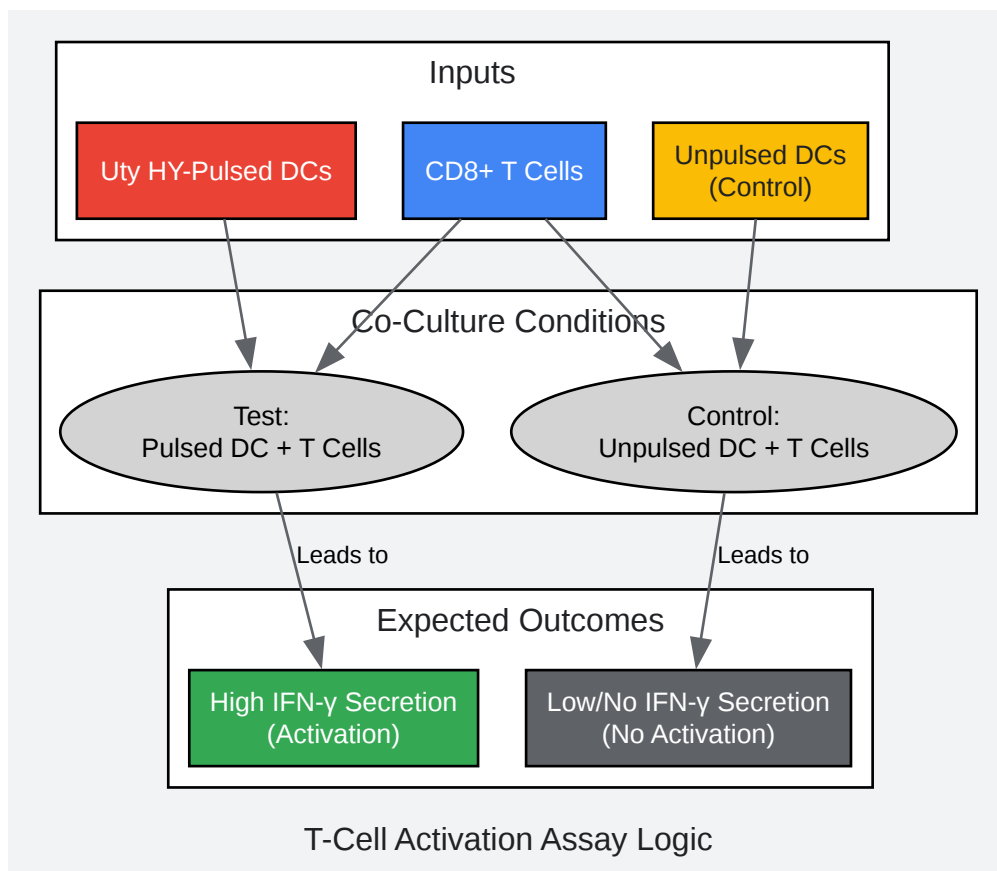
Materials:

- Mature, Uty HY-pulsed DCs (from Protocol 2)
- CD8+ T cells (isolated from a compatible donor via negative selection)
- IFN- γ ELISPOT plate and kit
- T-cell medium (e.g., RPMI-1640, 10% FBS, Pen-Strep, IL-2)
- Controls: Unpulsed mature DCs, DCs pulsed with an irrelevant peptide.

Method:

- Coat the ELISPOT plate with anti-IFN- γ capture antibody according to the manufacturer's instructions.

- Isolate CD8+ T cells from a fresh PBMC sample.
- Prepare the following cell suspensions in T-cell medium:
 - Test Wells: Add CD8+ T cells (e.g., 2×10^5 cells/well) and Uty HY-pulsed DCs (e.g., 2×10^4 cells/well) for a 10:1 ratio.
 - Negative Control 1: CD8+ T cells with unpulsed mature DCs.
 - Negative Control 2: CD8+ T cells alone.
 - Positive Control: CD8+ T cells with a mitogen like Phytohemagglutinin (PHA).[\[18\]](#)
- Incubate the plate at 37°C, 5% CO₂ for 16-24 hours.[\[18\]](#)
- Wash the plate and follow the ELISPOT kit instructions for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.
- Allow spots to develop, then stop the reaction by washing with water.
- Air dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting T cell. A significantly higher spot count in the test wells compared to negative controls indicates a successful antigen-specific T-cell activation.



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Caption: Logical diagram of the T-cell activation assay setup.

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